2-(1-methyl-1H-pyrrol-2-yl)ethanol
Overview
Description
2-(1-Methyl-1H-pyrrol-2-yl)ethanol is an organic compound with the molecular formula C7H11NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is connected to the 2-position of a 1-methylpyrrole ring. It is a pale-yellow to yellow-brown liquid at room temperature .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with α-glucosidase and α-amylase, enzymes that hydrolyze carbohydrates in the digestive tract .
Mode of Action
It’s plausible that it may interact with its targets in a similar manner to related compounds, potentially inhibiting the action of enzymes like α-glucosidase and α-amylase .
Biochemical Pathways
If it does inhibit α-glucosidase and α-amylase, it would affect the breakdown of carbohydrates in the digestive tract, potentially reducing postprandial hyperglycemia .
Result of Action
Related compounds have been shown to reduce postprandial hyperglycemia, which could have implications for the management of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the pyrrole nitrogen to the ethylene oxide, followed by protonation to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-pyrrol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products:
Oxidation: 2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde or 2-(1-Methyl-1H-pyrrol-2-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-pyrrol-2-yl)ethane.
Substitution: 2-(1-Methyl-1H-pyrrol-2-yl)ethyl chloride or 2-(1-Methyl-1H-pyrrol-2-yl)ethylamine.
Scientific Research Applications
2-(1-Methyl-1H-pyrrol-2-yl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Comparison with Similar Compounds
2-Acetyl-1-methylpyrrole: Similar structure but with an acetyl group instead of a hydroxyl group.
1-Methyl-2-acetylpyrrole: Another derivative with an acetyl group at the 2-position.
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group
Uniqueness: 2-(1-Methyl-1H-pyrrol-2-yl)ethanol is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for a wider range of chemical modifications and interactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5,9H,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUIUYMLDSTENT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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